molecular formula C9H8N2O4S B13181065 3-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid

3-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid

Cat. No.: B13181065
M. Wt: 240.24 g/mol
InChI Key: WSLNEVPGUIAFPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid is a chemical compound belonging to the benzothiadiazine family. This compound is characterized by the presence of a benzothiadiazine ring, which is a fused heterocyclic ring containing both sulfur and nitrogen atoms. The compound is known for its diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with a suitable carboxylic acid derivative. The reaction is usually carried out in the presence of a dehydrating agent, such as phosphorus oxychloride, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone and sulfide derivatives, as well as various substituted benzothiadiazines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid is unique due to the presence of both the carboxylic acid group and the benzothiadiazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c1-5-10-7-3-2-6(9(12)13)4-8(7)16(14,15)11-5/h2-4H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLNEVPGUIAFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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